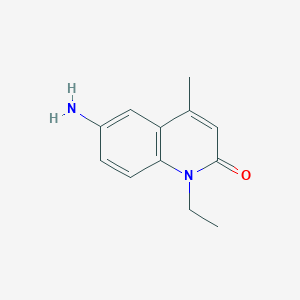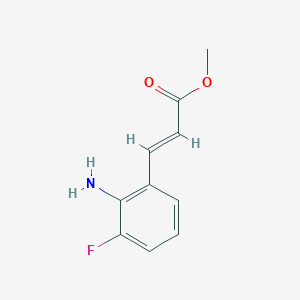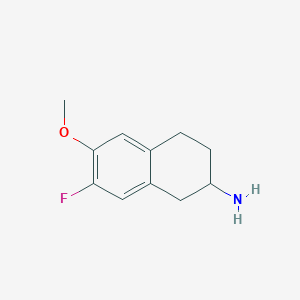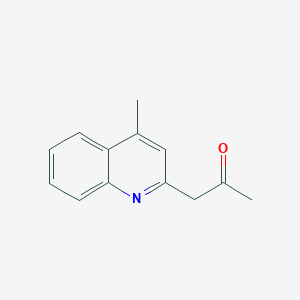![molecular formula C14H15N B11900278 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole CAS No. 89506-61-6](/img/structure/B11900278.png)
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyrroles This compound is characterized by a fused ring system that includes a pyrrole ring and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrole ring and the indene moiety, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and yield oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the indene moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the indene moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-dihydroindeno[1,2-b]pyrrole: This compound lacks the ethyl substituent present in 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole, which may result in different chemical and biological properties.
1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole:
Uniqueness
The presence of both ethyl and methyl substituents on the pyrrole ring of this compound contributes to its unique chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89506-61-6 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-1-methyl-4H-indeno[1,2-b]pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-9-11-8-10-6-4-5-7-13(10)14(11)15(12)2/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
SSXAKTMDDRYXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1C)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

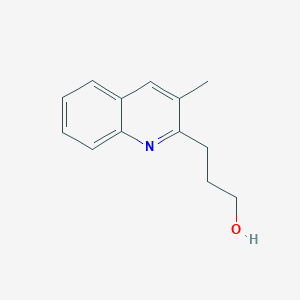
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
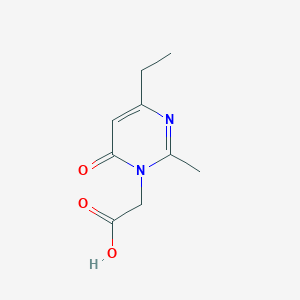

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
